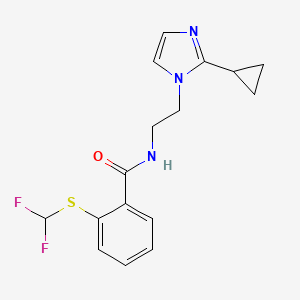

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-((difluoromethyl)thio)benzamide

Description

Properties

IUPAC Name |

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-2-(difluoromethylsulfanyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F2N3OS/c17-16(18)23-13-4-2-1-3-12(13)15(22)20-8-10-21-9-7-19-14(21)11-5-6-11/h1-4,7,9,11,16H,5-6,8,10H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGNEHKDARQMID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CN2CCNC(=O)C3=CC=CC=C3SC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-((difluoromethyl)thio)benzamide typically involves multiple steps:

Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the cyclopropyl group: This step may involve the use of cyclopropyl halides or cyclopropyl carboxylic acids in the presence of a base.

Introduction of the ethyl linker: This can be done through alkylation reactions using ethyl halides.

Attachment of the difluoromethylthio group: This step may involve the use of difluoromethylthiolating agents under specific conditions.

Formation of the benzamide moiety: This can be achieved through the reaction of the intermediate with benzoyl chloride or benzamide derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-((difluoromethyl)thio)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction can involve nucleophilic or electrophilic substitution, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a tool for studying biological processes and pathways.

Medicine: As a potential therapeutic agent for the treatment of various diseases.

Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-((difluoromethyl)thio)benzamide would depend on its specific molecular targets and pathways. Typically, imidazole derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

- N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-((trifluoromethyl)thio)benzamide

- N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-((methylthio)benzamide

Uniqueness

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-((difluoromethyl)thio)benzamide is unique due to the presence of the difluoromethylthio group, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness may translate to differences in reactivity, stability, and biological activity.

Biological Activity

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-((difluoromethyl)thio)benzamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Cyclopropyl group : Known for its ability to enhance the biological activity of compounds.

- Imidazole ring : Often associated with pharmacological effects, particularly in antifungal and antimicrobial agents.

- Difluoromethyl thio group : This moiety may influence the compound's reactivity and interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C14H16F2N4OS |

| Molecular Weight | 334.36 g/mol |

| IUPAC Name | N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-((difluoromethyl)thio)benzamide |

The biological activity of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-((difluoromethyl)thio)benzamide is primarily attributed to its interaction with specific enzymes and receptors within biological systems. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, which is crucial for modulating enzyme activity. Initial studies suggest that this compound may exhibit:

- Antimicrobial properties : Potentially effective against various bacteria and fungi due to its structural components.

- Antiparasitic activity : Similar compounds have shown efficacy against protozoan parasites, indicating a possible parallel for this compound.

Research Findings

Recent studies have focused on elucidating the biological effects of this compound. For instance:

- In vitro Studies : A series of tests demonstrated that the compound inhibits the growth of several microbial strains, suggesting its potential as an antimicrobial agent.

- Enzyme Inhibition : Preliminary data indicate that it may inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of various imidazole derivatives, including compounds similar to N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-((difluoromethyl)thio)benzamide. The results indicated significant inhibition of bacterial growth at low concentrations, highlighting the compound's potential as an antimicrobial agent.

Case Study 2: Antiparasitic Effects

Research on structurally related compounds revealed notable antiparasitic activity against protozoan parasites such as Giardia intestinalis and Leishmania mexicana. These findings suggest that N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-((difluoromethyl)thio)benzamide may exhibit similar effects, warranting further investigation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-((difluoromethyl)thio)benzamide, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1. N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-cinnamamide | Imidazole + Cinnamamide moiety | Antimicrobial, anti-inflammatory |

| 2. N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-phenoxyacetamide | Imidazole + Phenoxyacetamide moiety | Antifungal, potential anticancer properties |

| 3. N-(2-(4-methoxyphenyl)-N'-(3-pyridinyl)methylenediamine | Pyridine + Methoxy group | Antiparasitic, enzyme inhibition |

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for preparing N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-((difluoromethyl)thio)benzamide?

The synthesis of this compound likely involves multi-step reactions, including:

- Cyclopropane functionalization : Introducing the cyclopropyl group to the imidazole ring via alkylation or cross-coupling reactions under inert conditions (e.g., nitrogen atmosphere) .

- Thioether formation : Coupling the difluoromethylthio moiety to the benzamide core using reagents like NaSH or thiourea derivatives, followed by fluorination with DAST (diethylaminosulfur trifluoride) .

- Amide bond formation : Activating the carboxylic acid group (e.g., via HOBt/EDCI coupling) to react with the ethylenediamine-linked imidazole intermediate .

Q. Critical parameters :

- Temperature control (< 0°C for fluorination steps to prevent side reactions).

- Solvent selection (e.g., DMF for polar intermediates, dichloromethane for coupling reactions).

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

- NMR Spectroscopy : 1H/13C NMR to confirm the presence of the cyclopropyl group (δ ~0.5–1.5 ppm for cyclopropyl protons) and difluoromethylthio moiety (δ ~4.5–5.5 ppm for CF2 groups) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns matching the expected formula.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and monitor degradation products .

Q. How can researchers design initial biological activity screens for this compound?

- Target selection : Prioritize enzymes/receptors with known interactions with imidazole (e.g., cytochrome P450, histamine receptors) or thioether-containing compounds (e.g., glutathione transferases) .

- In vitro assays :

- Enzyme inhibition assays (IC50 determination) using fluorogenic substrates.

- Cytotoxicity screening in cancer cell lines (e.g., MTT assay) .

- Control experiments : Compare activity to structurally related analogs (e.g., non-cyclopropyl or non-fluorinated derivatives) to isolate the role of key substituents .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and binding modes of this compound?

- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, revealing nucleophilic/electrophilic sites .

- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with targets like CYP450 isoforms. Key focus: cyclopropyl steric effects and fluorine-mediated hydrophobic interactions .

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the difluoromethylthio group in binding pockets .

Q. How can conflicting data on synthetic yields or biological activity be resolved?

- Yield discrepancies :

- Biological variability :

- Replicate assays across multiple cell lines or enzyme batches.

- Perform dose-response curves to rule out assay-specific artifacts .

Q. What strategies mitigate instability of the difluoromethylthio group during storage or biological assays?

Q. How can structure-activity relationship (SAR) studies optimize this compound's pharmacological profile?

- Modify substituents :

- Pharmacokinetic profiling :

- Measure logP via shake-flask method to assess lipophilicity.

- Conduct microsomal stability assays (human liver microsomes) to identify metabolic hotspots .

Q. What are the challenges in scaling up synthesis without compromising purity?

- Process optimization :

- Replace column chromatography with crystallization (e.g., using ethanol/water mixtures).

- Implement flow chemistry for exothermic steps (e.g., fluorination) to improve safety and yield .

- Quality control : Use PAT (Process Analytical Technology) tools like in-line FTIR to monitor reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.